
Crenigacestat
Übersicht
Beschreibung
Diese Verbindung hat aufgrund ihrer Fähigkeit, die Spaltung der intrazellulären Domäne von Notch zu hemmen und so die Aktivierung von Notch-Zielgenen zu verhindern, ein erhebliches Potenzial in der Krebstherapie gezeigt .
Präparationsmethoden
Die Synthese von LY-3039478 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht vollständig offengelegt.
Wissenschaftliche Forschungsanwendungen
Oncology Applications
Crenigacestat has been investigated for its efficacy in treating several types of cancers, particularly those where the Notch signaling pathway plays a crucial role in tumorigenesis.
Clinical Trials and Findings
- Phase 1 Studies : A phase 1 clinical trial evaluated the safety and tolerability of this compound in Japanese patients with advanced solid tumors. The trial reported that while this compound was tolerated at doses of 25 mg and 50 mg administered three times per week, it exhibited limited clinical activity. Only one patient showed a significant tumor size reduction (22.4%) with stable disease for 22.5 months .
- Combination Therapies : In a notable study involving patients with relapsed or refractory multiple myeloma, this compound was combined with B-cell maturation antigen (BCMA) chimeric antigen receptor (CAR) T-cell therapy. This combination yielded an impressive response rate, with 89% of patients achieving at least a partial response. The study highlighted that this compound increased BCMA density on malignant plasma cells, enhancing the antitumor activity of CAR T cells .
Data Table: Summary of Clinical Trials
Study Type | Patient Population | Dose (mg) | Response Rate | Key Findings |
---|---|---|---|---|
Phase 1 Trial | Japanese patients with solid tumors | 25 and 50 TIW | Limited activity | One patient showed 22.4% tumor shrinkage |
Phase I/II Trial | Relapsed/refractory multiple myeloma | 25 TIW + CAR T | 89% partial response | Increased BCMA density; deep responses observed |
Cardiovascular Applications
Recent research has indicated that this compound may also have applications in cardiovascular medicine, particularly in inhibiting vascular calcification.
Mechanistic Studies
- Inhibition of Osteogenic Differentiation : this compound has been shown to completely inhibit osteogenic differentiation in vitro without causing significant cytotoxicity. This effect was demonstrated through proteomics analysis, which identified several proteins associated with osteogenic differentiation that were affected by this compound treatment .
- Potential for Cardiovascular Calcification Treatment : The findings suggest that this compound could serve as a potential therapeutic agent for preventing cardiovascular calcification, which is a significant contributor to cardiovascular diseases.
Data Table: Effects on Vascular Calcification
Parameter | Observations |
---|---|
Osteogenic Differentiation | Completely inhibited without cytotoxicity |
Proteomic Analysis | Identified proteins linked to differentiation |
Suggested Application | Potential treatment for cardiovascular calcification |
Wirkmechanismus
Target of Action
Crenigacestat, also known as LY3039478, is a potent inhibitor of the Notch signaling pathway . The primary target of this compound is the Notch receptor , specifically NOTCH1 . The Notch receptor plays a crucial role in cell fate decisions, including cellular differentiation, cell survival, and cell death .
Mode of Action
Upon administration, this compound binds to the GS protease complex . This binding action blocks the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor . By inhibiting this process, this compound effectively decreases Notch signaling and its downstream biological effects .
Biochemical Pathways
The inhibition of the Notch signaling pathway by this compound has significant effects on various biochemical pathways. One of the most modulated pathways is the Transforming Growth Factor-beta (TGF-β) pathway . The TGF-β pathway is a master regulator gene showing a robust connection with the Notch pathway . This compound treatment significantly reduces TGF-β1 mRNA and protein levels in tumoral tissue .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with advanced or metastatic solid tumors . The recommended phase 2 dose for this compound was determined to be 50 mg . .
Biochemische Analyse
Biochemical Properties
Crenigacestat interacts with the Notch signaling pathway, specifically inhibiting the Notch1 receptor . It prevents the release of the Notch intracellular domain by inhibiting the proteolytic activity of the γ-secretase complex . This results in a decrease in Notch signaling and its downstream biological effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in intrahepatic cholangiocarcinoma (iCCA) cell lines and patient-derived xenograft (PDX) models, this compound significantly reduced components of the Notch pathway, including NICD1 and HES1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the Notch1 receptor, inhibiting its activation and subsequently decreasing Notch signaling . This leads to changes in gene expression and impacts various biological processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. In PDX models of iCCA, this compound treatment significantly reduced peritumoral liver fibrosis
Metabolic Pathways
This compound is involved in the Notch signaling pathway, a critical metabolic pathway in cells . It interacts with the Notch1 receptor, influencing the metabolic flux within this pathway .
Subcellular Localization
As it is a Notch inhibitor, it is likely to be found wherever the Notch1 receptor is located within the cell
Vorbereitungsmethoden
The synthesis of LY-3039478 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.
Analyse Chemischer Reaktionen
LY-3039478 unterliegt im Körper hauptsächlich Stoffwechselreaktionen. Es ist bekannt, dass es die Spaltung der intrazellulären Domäne von Notch hemmt, ein entscheidender Schritt im Notch-Signalweg. Die Wechselwirkungen der Verbindung mit anderen Molekülen und ihre Stoffwechselwege werden noch untersucht. Zu den in diesen Reaktionen häufig verwendeten Reagenzien und Bedingungen gehören organische Lösungsmittel und Katalysatoren, die die Bildung von Peptidbindungen erleichtern .
Vergleich Mit ähnlichen Verbindungen
LY-3039478 ist einzigartig in seiner starken Hemmung des Notch-Signalwegs. Ähnliche Verbindungen umfassen andere γ-Sekretase-Inhibitoren wie DAPT und RO4929097. LY-3039478 hat im Vergleich zu diesen Verbindungen eine höhere Wirksamkeit und Spezifität bei der Hemmung der Notch-Signalübertragung gezeigt . Dies macht es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Krebstherapie.
Biologische Aktivität
Crenigacestat, also known as LY3039478, is a potent small molecule inhibitor of the Notch signaling pathway, specifically targeting the γ-secretase complex. This compound has garnered attention for its potential therapeutic applications in various malignancies and other conditions characterized by aberrant Notch signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and potential implications in therapeutic contexts.
This compound inhibits the cleavage of Notch receptors, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent activation of Notch target genes. This inhibition disrupts critical cellular processes such as differentiation, proliferation, and survival in various tumor types. The compound's selectivity for the Notch pathway positions it as a promising candidate for cancer therapies where Notch signaling is implicated.
Phase 1 Trials
-
Japanese Patient Study : A phase 1 study evaluated this compound's safety and efficacy in Japanese patients with advanced solid tumors. Eleven patients were treated with doses of 25 mg or 50 mg administered three times weekly (TIW). Results indicated no dose-limiting toxicities; however, clinical activity was limited with only one patient exhibiting a partial response (22.4% tumor shrinkage) .
Dose (mg) Number of Patients Median Age Tumor Response 25 4 64 None 50 7 72 1 (Partial) - Adenoid Cystic Carcinoma Study : In another trial focusing on adenoid cystic carcinoma, this compound demonstrated a manageable safety profile and pharmacodynamic effects on Notch-targeted genes. The recommended phase 2 dose was confirmed to be 50 mg TIW .
- Combination Therapies : Studies have explored this compound's role in combination therapies. For instance, combining this compound with all-trans retinoic acid (ATRA) enhanced BCMA expression on myeloma cells, potentially improving the efficacy of BCMA-CAR T-cell therapy . Additionally, sequential treatment with this compound followed by pazopanib showed significant activity in metastatic soft tissue sarcomas .
In Vitro Studies
This compound has also been investigated for its effects on osteogenic differentiation and cardiovascular health:
-
Osteogenic Differentiation : Research indicated that this compound completely inhibited osteogenic differentiation in vascular interstitial cells without evident cytotoxicity. This effect was linked to alterations in matrix mineralization and Runx2 expression .
Treatment Group Matrix Mineralization Inhibition (%) Runx2 Expression Inhibition (%) This compound 100 100 Control Baseline Baseline
Safety Profile
The safety profile of this compound has been characterized by common adverse events such as diarrhea, nausea, and vomiting, particularly at higher doses. The incidence of these events was significant but manageable across various studies .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBAQKQAINQRFW-UGSOOPFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421438-81-4 | |
Record name | Crenigacestat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421438814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-3039478 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12050 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CRENIGACESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923X28214S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.